

Technical Whitepaper: Preliminary Efficacy of IMC-I109V (Hbv-IN-11)

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Compound of Interest

Compound Name: *Hbv-IN-11*

Cat. No.: *B12413353*

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Topic: Preliminary Studies on IMC-I109V Efficacy Content Type: An in-depth technical guide or whitepaper on the core findings. Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies primarily focused on long-term viral suppression rather than curative outcomes.^[1] A key obstacle to a functional cure is the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes and the exhaustion of the host's T-cell response.^[1] This document provides a technical overview of the preliminary efficacy and mechanism of action of IMC-I109V, a novel investigational therapeutic for chronic HBV. Data is based on the initial findings from a Phase 1 clinical trial presented by Immunocore on November 7, 2025.^[2]

IMC-I109V is a first-in-class, bispecific T-cell receptor (TCR) therapeutic, referred to as an Immune mobilizing monoclonal TCRs Against Virus (ImmTAV).^[2] It is engineered to redirect the patient's own T-cells to recognize and eliminate HBV-infected hepatocytes, offering a novel immunotherapeutic approach to achieving a functional cure.^[2]

Mechanism of Action

IMC-I109V operates by specifically targeting HBV-infected liver cells. Its bispecific nature allows it to act as a bridge between T-cells and infected hepatocytes.^[2]

- Hepatocyte Targeting: One end of the IMC-I109V molecule is a high-affinity TCR designed to recognize a specific peptide derived from the Hepatitis B surface antigen (HBsAg). This peptide is presented on the surface of infected hepatocytes by a specific Human Leukocyte Antigen, HLA-A*02:01.[2]
- T-Cell Engagement: The other end of the molecule is an anti-CD3 effector domain, which binds to CD3 receptors present on cytotoxic T-cells.[2]

By simultaneously binding to the infected hepatocyte and a T-cell, IMC-I109V physically redirects the T-cell to the infected cell, inducing a targeted cytotoxic response. This mechanism is designed to overcome HBV-specific T-cell exhaustion by recruiting any circulating, non-exhausted T-cells to eliminate hepatocytes that harbor HBV DNA, including the persistent cccDNA form.[2]

Caption: Mechanism of Action for IMC-I109V.

Preliminary Efficacy Data

The initial data is derived from a Phase 1, first-in-human, single ascending dose trial involving 20 participants with chronic Hepatitis B. The primary efficacy endpoint evaluated was the reduction in serum HBsAg levels.[2]

Quantitative Data Summary

The study demonstrated a dose-dependent reduction in HBsAg following a single dose of IMC-I109V. The most significant activity was observed in the higher dose cohorts.[2]

Dose Cohort	Number of Participants	Participants with $\geq 0.2 \log_{10}$ IU/ml HBsAg Reduction	Percentage of Responders	Key Observations
0.8 mcg	N/A	N/A	N/A	Ascending dose cohort.
7 mcg	6	2	33.3%	Consistent pharmacodynamic activity observed. [2]
20 mcg	8	2	25.0%	HBsAg nadir typically reached by Day 8. [2]
Total (≥ 7 mcg)	14	4	28.6%	In 3 of 4 responders, HBsAg remained below pre-dose levels throughout follow-up. [2]

Pharmacodynamic Observations

The reductions in HBsAg levels were correlated with markers of immune activation, consistent with the drug's mechanism of action. These included:

- Elevated Interleukin-6 (IL-6): Indicating a systemic immune response.[\[2\]](#)
- Transient Alanine Aminotransferase (ALT) Elevations: Expected as a consequence of the clearance of infected hepatocytes.[\[2\]](#)

Experimental Protocols

The preliminary data was generated from a Phase 1 clinical trial with a focus on safety, tolerability, and pharmacodynamics.

Study Design

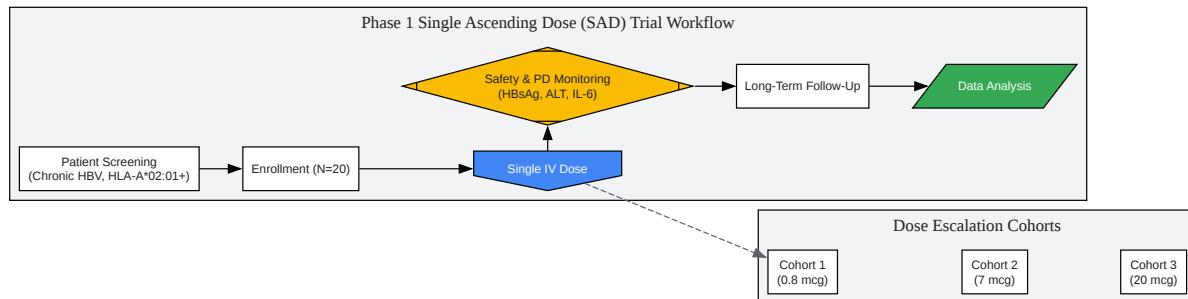
- Trial Phase: Phase 1
- Design: First-in-human, single ascending dose (SAD) study.
- Population: Patients with chronic Hepatitis B.
- Enrollment: 20 participants were enrolled across sequential cohorts.[\[2\]](#)
- Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of IMC-I109V, including its impact on HBsAg levels.

Dosing and Administration

- Administration: Intravenous infusion.
- Dosing Strategy: Participants were enrolled in sequential cohorts to receive a single dose of IMC-I109V at escalating levels.
- Dose Levels Evaluated: Included 0.8 mcg, 7 mcg, and 20 mcg.[\[2\]](#)

Key Assessments

- Safety Monitoring: Continuous monitoring for adverse events.
- Pharmacodynamic (PD) Markers:
 - Serum HBsAg levels (quantitative).
 - Serum cytokine levels (e.g., IL-6).
 - Liver function tests (e.g., ALT).
- Sampling Schedule: Blood samples were collected at baseline and at multiple time points post-infusion to monitor changes, with HBsAg nadir typically observed around day 8.[\[2\]](#)

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Caption: Experimental Workflow for the IMC-I109V Phase 1 Trial.

Conclusion and Future Directions

The preliminary findings from the Phase 1 trial of IMC-I109V are promising. The single-dose administration was generally well-tolerated and demonstrated clear pharmacodynamic effects consistent with its intended mechanism of action. The observed dose-dependent reductions in HBsAg, a key biomarker for HBV infection, support the potential of this TCR-based immunotherapy.^[2]

These initial results warrant further investigation. Future studies will likely focus on multiple-dose regimens to assess the potential for deeper and more sustained HBsAg reduction, which is a critical step toward achieving a functional cure for chronic Hepatitis B.^[2]

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References

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